

Physicochemical Properties of 6-Fluoroquinolin-4-amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Fluoroquinolin-4-amine

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Introduction

6-Fluoroquinolin-4-amine is a fluorinated derivative of 4-aminoquinoline, a core scaffold in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **6-Fluoroquinolin-4-amine**, alongside experimental protocols for its synthesis and analysis, and its relevance in key biological signaling pathways.

While specific experimental data for **6-Fluoroquinolin-4-amine** is not extensively available in public literature, this guide compiles data from closely related analogs and the parent compound, 6-aminoquinoline, to provide a robust comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine, a highly electronegative atom, can alter properties such as basicity (pKa), lipophilicity (logP), and solubility.^[1]

Comparative Physicochemical Data

To provide an informed perspective on the properties of **6-Fluoroquinolin-4-amine**, the following table summarizes available data for structurally similar compounds.

Property	6-Aminoquinoline	6-Fluoroquinolin-8-amine (Isomer)	7-Fluoroquinolin-4-amine (Isomer)
Molecular Formula	C ₉ H ₈ N ₂	C ₉ H ₇ FN ₂	C ₉ H ₇ FN ₂
Molecular Weight	144.17 g/mol	162.16 g/mol	162.16 g/mol
Melting Point	115-119 °C[2][3]	Not available	Not available
Boiling Point	146 °C at 0.3 mmHg[2]	Not available	Not available
logP (calculated)	1.3	1.9	1.7
Solubility	Insoluble in water; Soluble in methanol, chloroform, ethanol, and benzene.[2]	Not available	Not available

Discussion of Fluorine's Impact

- **pKa:** The introduction of a fluorine atom, particularly on the benzenoid ring of the quinoline, is expected to decrease the basicity of the amino group at the 4-position due to its electron-withdrawing inductive effect.[4] This can have significant implications for the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.
- **Lipophilicity (logP):** Fluorine substitution generally increases the lipophilicity of a molecule. The calculated logP values for the fluoro-isomers are higher than that of the non-fluorinated 6-aminoquinoline, suggesting that **6-Fluoroquinolin-4-amine** will also have a higher logP. This can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding.
- **Solubility:** The solubility of quinolones is generally poor in water at a pH between 6 and 8.[5] While fluorine substitution can impact solubility, the overall effect is dependent on the interplay of various factors, including crystal lattice energy and the change in pKa.

Experimental Protocols

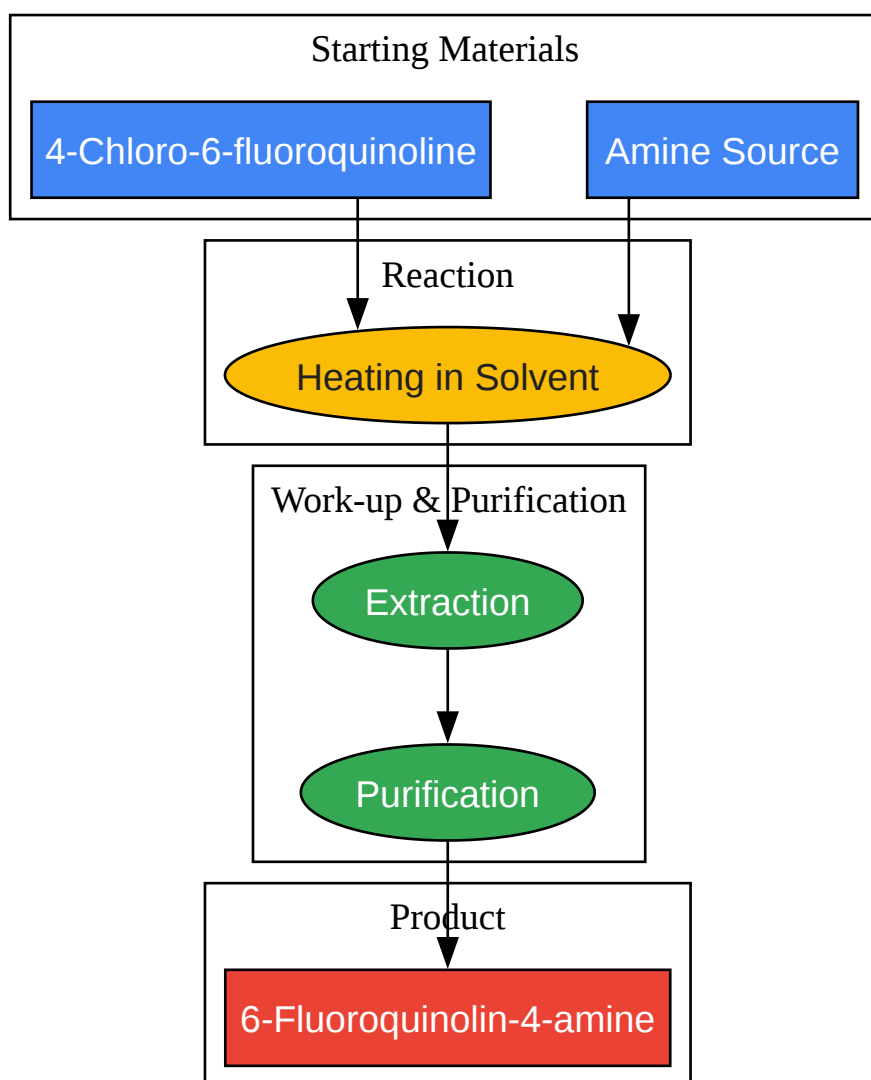
The following are representative protocols for the synthesis and analysis of 4-aminoquinoline derivatives, which can be adapted for **6-Fluoroquinolin-4-amine**.

Synthesis of 4-Aminoquinoline Derivatives

A common method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.^[6]

General Procedure:

- **Reaction Setup:** A mixture of the appropriately substituted 4-chloroquinoline (1 equivalent) and the desired amine (excess) is prepared. The reaction can be carried out neat or in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).^[7]^[8]^[9]
- **Reaction Conditions:** The reaction mixture is heated to a temperature typically ranging from 120-180°C for several hours.^[7]^[8]^[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed sequentially with an aqueous solution of sodium bicarbonate, water, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.^[7]



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Caption: General workflow for the synthesis of **6-Fluoroquinolin-4-amine**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of quinoline derivatives.[5]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis detector.

- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

Protocol:

- Standard Preparation: Prepare a series of standard solutions of the analyte in the mobile phase at known concentrations.
- Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 μm syringe filter, and dilute as necessary to fall within the concentration range of the standards.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Caption: Experimental workflow for HPLC analysis of quinoline derivatives.

Biological Signaling Pathways

Quinoline derivatives are known to interact with various biological targets and signaling pathways. Below are diagrams of two pathways potentially relevant to the biological activity of **6-Fluoroquinolin-4-amine** and its derivatives.

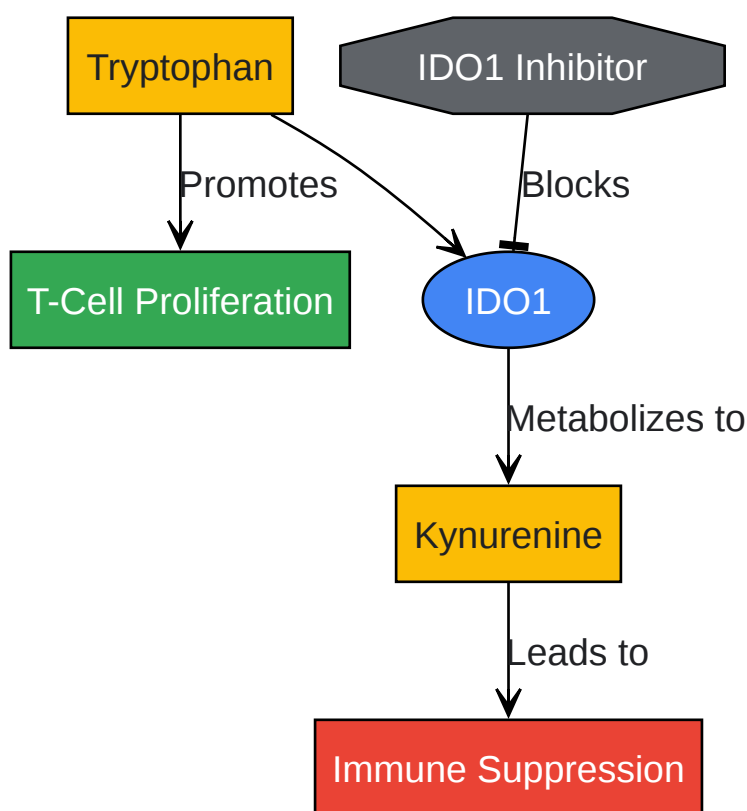
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.^{[10][11]} Its dysregulation is frequently observed in cancer.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

IDO1-Mediated Tryptophan Metabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[12] Its inhibition is a therapeutic strategy in oncology to overcome tumor-induced immune suppression.



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Caption: Inhibition of IDO1-mediated tryptophan metabolism.

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